8-Azidooctanoic Acid
Overview
Description
8-Azidooctanoic Acid is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or is used in physico-chemical investigations .
Synthesis Analysis
The synthesis of 8-Azidooctanoic Acid involves selective labeling of lipoic acid ligase (LplA) with an azide-substituted lipid surrogate . This allows subsequent modification using copper-free click chemistry .Molecular Structure Analysis
The molecular formula of 8-Azidooctanoic Acid is C8H15N3O2 . The molecular weight is 185.22 g/mol . The InChI is InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8 (12)13/h1-7H2, (H,12,13) .Chemical Reactions Analysis
8-Azidooctanoic Acid is used in the modification of proteins. The protein modification reactions vary widely in their inherent site selectivity, overall yields, and functional group compatibility . Some are more amenable to large-scale bioconjugate production, and a number of techniques can be used to label a single protein in a complex biological mixture .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Azidooctanoic Acid include a molecular weight of 185.22 g/mol , a XLogP3-AA of 2.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 8 . The exact mass is 185.116426730 g/mol , and the monoisotopic mass is 185.116426730 g/mol . The topological polar surface area is 51.7 Ų , and the heavy atom count is 13 .Scientific Research Applications
Synthesis and Application in Complex Peptides
8-Azidooctanoic acid plays a significant role in the synthesis of complex peptides. As detailed in a study by Moreira, Noden, and Taylor (2020), azido acids like 8-azidooctanoic acid are crucial synthons in complex peptide synthesis. They are efficient in coupling reactions and can be used to form azoles on complex intermediates, highlighting their versatility in peptide synthesis and modification (Moreira, Noden, & Taylor, 2020).
Role in Liquid Crystal Complex Synthesis
8-Azidooctanoic acid is instrumental in synthesizing hydrogen-bonded liquid crystal complexes. Okumuş (2018) demonstrated its use in forming complexes with non-mesogenic dicarboxylic acids. This study revealed that these complexes exhibit mesogenic smectic and nematic phases, crucial for developing advanced materials with specific thermal and optical properties (Okumuş, 2018).
Biochemical Research
In the field of biochemistry, 8-azidooctanoic acid and its derivatives are used in exploring various cellular and molecular mechanisms. For instance, Jarvis et al. (1986) used 8-azidoadenosine, a compound structurally related to 8-azidooctanoic acid, as a covalent probe for the erythrocyte nucleoside transporter in human erythrocytes. This study provided insights into the functioning and interaction of the nucleoside transporter with various compounds (Jarvis et al., 1986).
Use in Metabolic Engineering
8-Azidooctanoic acid derivatives have also been used in metabolic engineering. Wernig, Boles, and Oreb (2019) conducted a study demonstrating the de novo biosynthesis of 8-hydroxyoctanoic acid in yeast, using a pathway involving medium-chain length specific fatty acid synthase and cytochrome P450. This research highlights the potential of using 8-azidooctanoic acid derivatives in synthetic biology for the production of industrially relevant compounds (Wernig, Boles, & Oreb, 2019).
Environmental Impact Studies
In environmental sciences, 8-azidooctanoic acid-related compounds are studied for their transformation and impact on ecosystems. For example, Liu et al. (2007) investigated the microbial transformation of 8:2 fluorotelomer alcohol, a compound related to 8-azidooctanoic acid, in soil and by soil bacteria isolates. This research is crucial for understanding the environmental fate of fluorotelomer alcohols and their potential impacts on ecosystems (Liu et al., 2007).
properties
IUPAC Name |
8-azidooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIORXIMUYSXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azidooctanoic Acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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